tert-Butyl 2-(tert-butyl)-4-oxopiperidine-1-carboxylate
Overview
Description
Tert-Butyl 2-(tert-butyl)-4-oxopiperidine-1-carboxylate is a useful research compound. Its molecular formula is C14H25NO3 and its molecular weight is 255.35 g/mol. The purity is usually 95%.
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Scientific Research Applications
Stereoselective Syntheses and Reactions
tert-Butyl 2-(tert-butyl)-4-oxopiperidine-1-carboxylate and its derivatives are central to the stereoselective synthesis of various piperidine derivatives. For instance, reactions with L-selectride lead to tert-butyl (3R,4S)-3-allyl-4-hydroxypiperidine-1-carboxylates (cis isomers) in quantitative yield. Subsequent Mitsunobu reactions and alkaline hydrolysis afford trans (3R,4R) isomers, highlighting the compound's utility in achieving stereochemical control in organic synthesis (Boev et al., 2015). Additionally, the formation of tert-butyl 3-{[tert-butyl(dimethyl)silyl]alkyl}-4-oxopiperidine-1-carboxylates, through reactions with BuLi and protected alcohols, followed by cyclization, demonstrates the compound's versatility in synthesizing N-Boc piperidine derivatives fused with oxygen heterocycles with high stereoselectivity (Moskalenko & Boev, 2014).
Synthesis of Piperidine Derivatives
This compound serves as a precursor in the synthesis of diverse piperidine derivatives, playing a crucial role in the 3-allylation process. This showcases the compound's importance in the preparation of synthons for further chemical transformations, leading to a wide range of piperidine derivatives with potential applications in medicinal chemistry and drug development (Moskalenko & Boev, 2014).
Molecular Structure Analysis
X-ray studies of tert-butyl (6S)-4-hydroxy-6-isobutyl-2-oxo-1,2,5,6-tetrahydropyridine-1-carboxylate reveal its structural characteristics, such as the axial orientation of the isobutyl side chain and the enol form of the compound. This analysis provides valuable insights into the molecular packing and hydrogen bonding patterns in the crystal structure, contributing to the understanding of structural properties critical for the design of new compounds (Didierjean et al., 2004).
Application in Synthesis of Complex Molecules
The synthesis of tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate, an intermediate in the preparation of novel protein tyrosine kinase Jak3 inhibitors, highlights the compound's role in the development of therapeutics. This demonstrates the compound's utility in synthesizing intermediates that are pivotal for the production of significant pharmacological agents (Chen Xin-zhi, 2011).
Mechanism of Action
Target of Action
Related compounds such as tert-butanol have been shown to interact with several targets including ribonuclease pancreatic, triosephosphate isomerase, methionine aminopeptidase 2, biphenyl-2,3-diol 1,2-dioxygenase, and calmodulin . These proteins play various roles in cellular processes, including metabolism and signal transduction .
Mode of Action
It’s worth noting that the tert-butyl group in chemistry is known for its unique reactivity pattern . The steric, electronic, medium, and torsional effects of the tert-butyl group can influence its interaction with its targets .
Biochemical Pathways
The tert-butyl group is known to have implications in biosynthetic and biodegradation pathways . It’s also worth noting that related compounds have been shown to influence various biochemical pathways. For example, 2,4-Di-tert-butylphenol has been shown to induce adipogenesis in human mesenchymal stem cells by activating Retinoid X Receptors .
Pharmacokinetics
Related compounds such as tert-butanol are known to be rapidly absorbed if inhaled or ingested . The solubility of the compound in various solvents can also influence its absorption, distribution, metabolism, and excretion (ADME) properties .
Result of Action
For example, 2,4-Di-tert-butylphenol has been shown to lead to increased lipid accumulation and expression of adipogenic marker genes .
Action Environment
It’s worth noting that the steric, electronic, medium, and torsional effects of the tert-butyl group can influence its reactivity . Additionally, the solubility of the compound in various solvents can influence its stability .
Properties
IUPAC Name |
tert-butyl 2-tert-butyl-4-oxopiperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO3/c1-13(2,3)11-9-10(16)7-8-15(11)12(17)18-14(4,5)6/h11H,7-9H2,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJWXTWKQZZNLKL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CC(=O)CCN1C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60704895 | |
Record name | tert-Butyl 2-tert-butyl-4-oxopiperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60704895 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
362704-50-5 | |
Record name | tert-Butyl 2-tert-butyl-4-oxopiperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60704895 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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